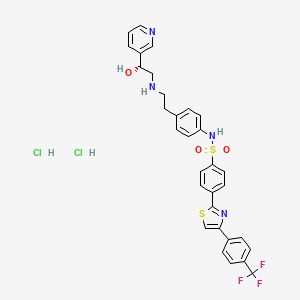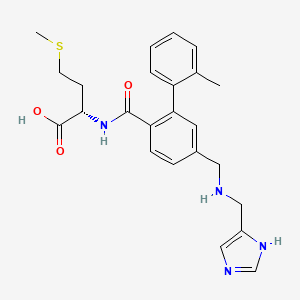
FTI-2148
Overview
Description
FTI-2148 is an imidazolo-containing peptidomimetic compound that acts as a farnesyltransferase inhibitor. It is primarily used in scientific research to study the inhibition of protein farnesylation, a post-translational modification essential for the function of various proteins, including the Ras family of GTPases .
Preparation Methods
FTI-2148 is synthesized through a series of chemical reactions. One method involves the reductive amination of the methionine methyl ester adduct of 2-(2-methylphenyl)-4-aminomethylbenzoic acid with 1-trityl-4-formyl-imidazole, followed by deprotection and deesterification using lithium hydroxide
Chemical Reactions Analysis
FTI-2148 undergoes various chemical reactions, including:
Inhibition of Farnesylation: This compound inhibits the farnesylation of proteins such as HDJ2 in Ras-transformed NIH3T3 cells.
Inhibition of Geranylgeranylation: Although it preferentially inhibits farnesyltransferase, this compound also shows some activity against geranylgeranyltransferase.
Common reagents and conditions used in these reactions include the use of this compound at concentrations around 30 μM in cell culture experiments . The major products formed from these reactions are non-farnesylated and non-geranylgeranylated proteins, which can lead to the inhibition of cell growth and induction of apoptosis in cancer cells .
Scientific Research Applications
FTI-2148 has several scientific research applications:
Cancer Research: this compound is used to study the inhibition of Ras farnesylation, which is crucial for the function of oncogenic Ras proteins.
Drug Development: This compound serves as a lead compound for the development of new farnesyltransferase inhibitors with improved efficacy and selectivity.
Mechanism of Action
FTI-2148 exerts its effects by inhibiting the activity of farnesyltransferase, an enzyme responsible for the farnesylation of proteins. Farnesylation is a post-translational modification that involves the addition of a farnesyl group to the C-terminal cysteine residue of target proteins. This modification is essential for the proper localization and function of these proteins .
This compound binds to the active site of farnesyltransferase, preventing the enzyme from catalyzing the farnesylation reaction. This inhibition disrupts the membrane localization and function of farnesylated proteins, such as Ras, leading to the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
FTI-2148 is compared with other farnesyltransferase inhibitors, such as:
FTI-276: Another farnesyltransferase inhibitor with similar efficacy in inhibiting Ras farnesylation.
Zarnestra (Tipifarnib): A farnesyltransferase inhibitor currently in advanced clinical trials for the treatment of various cancers.
This compound is unique in its imidazolo-containing peptidomimetic structure, which provides it with high selectivity for farnesyltransferase over geranylgeranyltransferase .
Properties
IUPAC Name |
(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULAYTGUTXCHSV-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


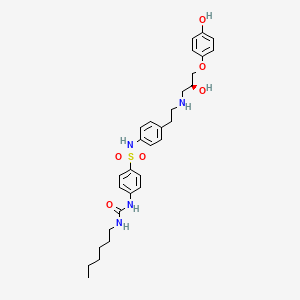
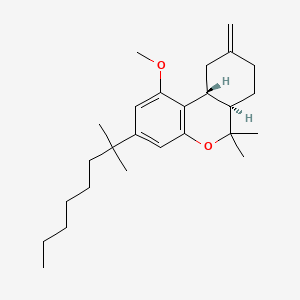
![1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-](/img/structure/B1674089.png)
![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)
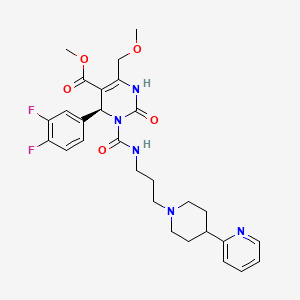
![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)

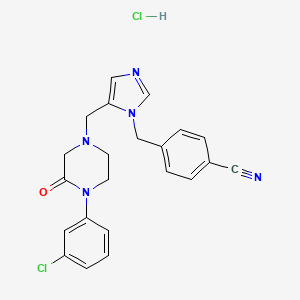
![N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)
![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)

